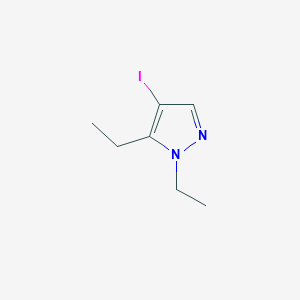

1,5-Diethyl-4-iodo-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis and Materials Science Research

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered immense interest in various scientific domains. dntb.gov.uanih.govresearchgate.net Their versatile nature stems from a unique combination of structural features, including the presence of two adjacent nitrogen atoms, which imparts a range of chemical and physical properties. dntb.gov.uaresearchgate.net

In organic synthesis , pyrazoles serve as valuable building blocks for the construction of more complex molecules. nih.gov Their ring system can be functionalized at various positions, allowing for the creation of a diverse library of compounds. dntb.gov.ua The reactivity of the pyrazole core enables a multitude of chemical transformations, making it a versatile scaffold for synthetic chemists. dntb.gov.ua

In materials science , the pyrazole moiety is integral to the design of novel materials with tailored properties. mdpi.com The ability of pyrazoles to act as ligands for metal ions has led to their extensive use in coordination chemistry, resulting in the formation of metal-organic frameworks (MOFs) and other coordination polymers with applications in gas storage, catalysis, and sensing. dntb.gov.uamdpi.com Furthermore, the electronic properties of pyrazoles make them suitable components for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

The broad spectrum of applications for pyrazole scaffolds is a testament to their significance in contemporary research.

Strategic Importance of Halogenated Pyrazoles, with Emphasis on 4-Iodopyrazoles, as Synthetic Intermediates

Halogenated pyrazoles, and in particular 4-iodopyrazoles, represent a strategically important class of synthetic intermediates. researchgate.netnih.gov The introduction of a halogen atom, especially iodine, onto the pyrazole ring dramatically enhances its synthetic utility. nih.gov

The carbon-iodine bond at the 4-position of the pyrazole ring is relatively weak, making the iodine atom an excellent leaving group in a variety of cross-coupling reactions. researchgate.netnih.gov This reactivity is pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. nih.govrsc.org

Key applications of 4-iodopyrazoles include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a bond between the pyrazole ring and a wide range of aryl or vinyl boronic acids or esters. researchgate.netnih.gov

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties onto the pyrazole scaffold. arkat-usa.org

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, introducing amines to the pyrazole core. rsc.org

Heck and Stille Couplings: These reactions further expand the repertoire of possible modifications to the pyrazole structure. researchgate.net

The ability to participate in these powerful synthetic methods makes 4-iodopyrazoles invaluable precursors for the synthesis of highly functionalized pyrazole derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The development of efficient and sustainable methods for the halogenation of pyrazoles is an active area of research. nih.govx-mol.com

Rationale for Focused Academic Inquiry into 1,5-Diethyl-4-iodo-1H-pyrazole

The specific substitution pattern of this compound warrants dedicated scientific investigation. The presence of ethyl groups at both the 1- and 5-positions influences the steric and electronic properties of the molecule, which can in turn affect its reactivity and potential biological activity.

A focused study of this particular compound allows for a detailed understanding of how these substituents modulate the reactivity of the 4-iodo position in various chemical transformations. This knowledge is crucial for the rational design of synthetic routes to novel and complex pyrazole-containing molecules.

Furthermore, the specific arrangement of the diethyl and iodo substituents may impart unique biological or material properties. A thorough investigation into the synthesis, characterization, and reactivity of this compound provides a foundation for exploring its potential in drug discovery and materials science.

Below are some of the known chemical properties of this compound:

| Property | Value |

| Molecular Formula | C7H11IN2 |

| Molecular Weight | 250.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1354041-80-6 |

Note: The data in this table is based on available chemical information for the specified compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diethyl-4-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-7-6(8)5-9-10(7)4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSOPXEDRTEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Diethyl 4 Iodo 1h Pyrazole

Direct Iodination Strategies for Pyrazole (B372694) Ring Systems

Direct iodination involves the introduction of an iodine atom onto a pre-synthesized 1,5-diethyl-1H-pyrazole precursor. This approach leverages the inherent electronic properties of the pyrazole heterocycle.

Molecular Iodine-Mediated Iodination Mechanisms

The iodination of pyrazoles is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich system, making it susceptible to attack by electrophiles. researchgate.net The mechanism hinges on the generation of a potent electrophilic iodine species from molecular iodine (I₂). Since molecular iodine itself is a relatively weak electrophile, its reactivity is often enhanced by the presence of an oxidizing agent. researchgate.net Systems such as iodine combined with ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide (H₂O₂) are commonly employed. researchgate.netresearchgate.netnih.gov

The reaction proceeds when the π-electron system of the pyrazole ring, specifically at the electron-rich C4-position, attacks the electrophilic iodine species (I⁺). This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the removal of a proton from the C4 position by a weak base in the reaction mixture, yielding the final 4-iodopyrazole (B32481) product. researchgate.net In some protocols, iodine is used in conjunction with a base like sodium bicarbonate, which facilitates the reaction. metu.edu.tr An alternative iodine-mediated approach involves the electrophilic cyclization of α,β-acetylenic hydrazones, where molecular iodine initiates the ring closure to form the 4-iodopyrazole structure directly. metu.edu.trmetu.edu.tr

Regioselective Iodination at the 4-Position of Pyrazoles

The functionalization of the pyrazole ring with iodine exhibits remarkable regioselectivity, predominantly occurring at the C4 position. researchgate.net This selectivity is dictated by the electronic distribution within the heterocycle, which renders the C4 carbon the most nucleophilic and, therefore, the most reactive site for electrophilic attack. researchgate.netnih.gov The presence of electron-donating alkyl groups at the N1 and C5 positions, as in the 1,5-diethyl-1H-pyrazole precursor, further enhances the electron density at the C4 position, reinforcing this regiochemical preference.

This outcome contrasts sharply with other synthetic routes. For instance, a different regioselectivity is observed when pyrazoles are treated with a strong base like n-butyllithium (n-BuLi) to generate a lithium pyrazolide intermediate, which upon reaction with iodine yields the 5-iodo derivative exclusively. researchgate.netnih.gov Therefore, the choice of iodination method—direct electrophilic substitution versus a deprotonation-trapping sequence—is critical for controlling the position of the iodine substituent. nih.gov Various reagents, including N-iodosuccinimide (NIS), have also been successfully used for the C4-iodination of pyrazoles. scholaris.ca

Optimized Conditions for Iodo-Functionalization of Pyrazole Precursors

The successful synthesis of 4-iodopyrazoles relies on carefully optimized reaction conditions to ensure high yield and selectivity. Researchers have developed numerous protocols tailored to different pyrazole substrates. Key variables include the choice of iodinating agent, solvent, catalyst, and reaction temperature. For example, the combination of molecular iodine with ceric ammonium nitrate (CAN) in acetonitrile (B52724) is a highly effective system for the regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C4 position. nih.govrsc.org A greener approach utilizes hydrogen peroxide as the oxidant in water, providing good to excellent yields of 4-iodopyrazoles and generating water as the only byproduct. researchgate.net More recent methods have explored the use of potassium iodate (B108269) (KIO₃) in the presence of a diphenyl diselenide catalyst under acidic conditions for the in-situ synthesis and iodination of pyrazoles. nih.gov

Table 1: Optimized Conditions for Direct C4-Iodination of Pyrazole Precursors

Multi-Component Reactions (MCRs) for 1,5-Diethyl-4-iodo-1H-pyrazole Synthesis

Multi-component reactions offer an efficient alternative for synthesizing complex molecules like this compound by combining several starting materials in a single operation, thereby avoiding the isolation of intermediates.

Cyclocondensation Approaches to Pyrazole Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org To synthesize the core of 1,5-diethyl-1H-pyrazole, the reaction would involve heptane-3,5-dione (a 1,3-diketone) and ethylhydrazine (B1196685) . The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

This general strategy has been expanded to include other precursors. For instance, α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazoles. mdpi.comnih.gov Similarly, acetylenic ketones are also valuable substrates that undergo cyclocondensation with hydrazines to produce pyrazole derivatives. mdpi.comnih.gov These methods provide a modular approach to a wide variety of substituted pyrazoles.

Table 2: Cyclocondensation Strategies for Pyrazole Ring Synthesis

Integration of Iodo-Functionality in One-Pot Synthetic Sequences

A highly efficient strategy for synthesizing 4-iodopyrazoles involves integrating the iodination step into the ring-forming reaction sequence. This can be accomplished through several one-pot methodologies that build the iodinated heterocycle from acyclic precursors. metu.edu.trmetu.edu.tr

One prominent method is the electrophilic cyclization of α,β-acetylenic hydrazones. metu.edu.trmetu.edu.tr In this approach, an α,β-acetylenic aldehyde or ketone is first condensed with a hydrazine to form the corresponding hydrazone. This intermediate is then treated with molecular iodine, which acts as an electrophile. The iodine attacks the alkyne, triggering a cyclization cascade that simultaneously forms the pyrazole ring and installs the iodine atom at the C4-position. This process provides direct access to 4-iodopyrazoles in moderate to good yields from simple starting materials. metu.edu.tr

Another one-pot approach involves the initial synthesis of the pyrazole ring via a standard cyclocondensation, followed by the addition of an iodinating agent to the same reaction vessel without isolating the pyrazole intermediate. nih.gov For example, a protocol has been reported where the pyrazole ring is generated in situ from 1,1,3,3-tetramethoxypropane (B13500) and a hydrazine, followed by direct iodination using a KIO₃/(PhSe)₂ system. nih.gov Similarly, iodine can be used as a catalyst in water for an efficient one-pot, three-component reaction of a hydrazine, an aldehyde, and malononitrile (B47326) to afford highly functionalized pyrazoles. rsc.org

Precursor-Based Synthesis of this compound

Precursor-based methods involve the construction of the pyrazole ring from acyclic starting materials that already contain some or all of the required functionalities.

A robust method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org This strategy begins with the preparation of the requisite hydrazone, which is readily formed by the condensation of a hydrazine with a propargyl aldehyde or ketone. nih.govmetu.edu.tr For the specific synthesis of this compound, the necessary precursors would be ethylhydrazine and 3-hexyn-2-one.

The key step is the iodocyclization reaction. When the α,β-alkynic hydrazone is treated with molecular iodine (I₂) in the presence of a mild base such as sodium bicarbonate (NaHCO₃), it undergoes an electrophilic cyclization to furnish the 4-iodopyrazole product in good to high yields. nih.govacs.orgmetu.edu.tr This reaction is versatile and tolerates a wide array of substituents, including aliphatic and aromatic groups. nih.govacs.org The mechanism proceeds through an initial electrophilic attack of iodine on the alkyne, followed by an intramolecular cyclization involving the hydrazone nitrogen, and subsequent aromatization to form the stable pyrazole ring.

Table 1: Examples of Electrophilic Iodocyclization of Alkynic Hydrazones

| Hydrazone Precursor | Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α,β-Alkynic Hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles | Good to High | nih.gov, acs.org |

| Hydrazones from propargyl aldehydes/ketones | Molecular Iodine | Substituted 4-Iodopyrazoles | Good to High | metu.edu.tr |

This table illustrates the general applicability of the electrophilic cyclization method for synthesizing various 4-iodopyrazoles.

An alternative to building the ring with all substituents in place is the sequential functionalization of a simpler pyrazole core. This approach involves introducing the ethyl and iodo groups in a stepwise manner.

One possible pathway begins with a pre-formed pyrazole, such as 5-ethyl-1H-pyrazole. This intermediate can be subjected to iodination to install the iodo group at the C4 position. A common and effective method for this transformation is the use of molecular iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN). researchgate.net This approach offers high regioselectivity for the 4-position of the pyrazole ring. researchgate.net Following iodination, the final step is the N-alkylation of the 5-ethyl-4-iodo-1H-pyrazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to introduce the second ethyl group at the N1 position, yielding the target compound. It is often necessary to protect the pyrazole N-H group before carrying out modifications and then deprotect it later in the synthetic sequence. arkat-usa.org

Conversely, one could start with 1,5-diethyl-1H-pyrazole and introduce the iodine atom in the final step. Regioselective iodination at the C4 position is crucial and can be achieved using various iodinating agents. researchgate.net For instance, treatment with N-iodosuccinimide (NIS) or I₂/CAN can selectively functionalize the electron-rich C4 position of the pyrazole ring. researchgate.net This route benefits from the direct installation of the halogen onto a fully substituted pyrazole core.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of pyrazoles. rsc.org A pyrazole bearing a bromine or other leaving group at the C4 position could potentially be converted to the 4-iodo derivative, although direct iodination is typically more straightforward.

Table 2: Illustrative Sequential Synthesis Pathway

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose | Source |

|---|---|---|---|---|---|

| 1 | 5-Ethyl-1H-pyrazole | I₂, Ceric Ammonium Nitrate (CAN) | 5-Ethyl-4-iodo-1H-pyrazole | C4-Iodination | researchgate.net |

This table outlines a potential two-step sequence for synthesizing the target compound from a simpler pyrazole.

Green Chemistry Approaches and Sustainable Synthetic Routes to Halogenated Pyrazoles

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. thieme-connect.com The synthesis of halogenated pyrazoles is no exception, with several green chemistry approaches being developed. frontiersin.orgnih.gov

One major focus is the replacement of hazardous organic solvents with water. thieme-connect.comresearchgate.net The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB) which can form micelles, creating a suitable microenvironment for the reaction. thieme-connect.com Another novel approach utilizes a water extract of banana peel (WEB) as a green and effective reaction medium for the synthesis of pyrano[2,3-c]pyrazoles, highlighting the potential of using biodegradable and waste-derived materials in organic synthesis. frontiersin.org

Microwave-assisted synthesis represents another key green methodology. nih.govmdpi.com By using microwave irradiation, reactions can often be conducted much faster, at lower temperatures, and sometimes under solvent-free conditions, which significantly reduces energy consumption and waste. nih.govmdpi.com For example, the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved with high yields and short reaction times under solvent-free microwave conditions. nih.gov

Electrochemical methods are also emerging as a sustainable alternative for the synthesis of halogenated pyrazoles. rsc.orgrsc.org These methods can generate reactive halogen species in situ from simple halide salts (e.g., NaCl, NaBr, NaI), avoiding the use of toxic and corrosive halogenating agents. rsc.orgrsc.org This approach offers high atom economy and can often be performed at room temperature in aqueous solutions. rsc.org

Table 3: Comparison of Green Synthetic Approaches for Pyrazoles

| Methodology | Key Principles | Advantages | Example Application | Source |

|---|---|---|---|---|

| Aqueous Synthesis | Use of water as solvent | Reduced VOCs, low cost, safe | One-pot synthesis of tetrasubstituted pyrazoles using CTAB in water | thieme-connect.com |

| Microwave-Assisted | Solvent-free, rapid heating | Fast reaction rates, high yields, energy efficient | Synthesis of pyrazoles from tosylhydrazones | nih.gov |

| Electrosynthesis | In-situ generation of reagents | Avoids toxic reagents, mild conditions, high atom economy | Electrochemical synthesis of 4-halopyrazoles from enaminones | rsc.org |

| Biomass-Derived Media | Use of waste materials | Sustainable, biodegradable | Synthesis of pyrano[2,3-c]pyrazoles in water extract of banana peel | frontiersin.org |

This table summarizes various green chemistry strategies applicable to the synthesis of halogenated pyrazoles.

Reactivity and Transformational Chemistry of 1,5 Diethyl 4 Iodo 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions of 1,5-Diethyl-4-iodo-1H-pyrazole

The iodine substituent at the C-4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, facilitates oxidative addition to the palladium(0) catalyst, which is the initial step in many of these catalytic cycles. This allows for the arylation, alkynylation, and alkenylation of the pyrazole (B372694) core under relatively mild conditions. While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in dedicated reports, its reactivity is well-represented by the numerous studies conducted on analogous 4-iodopyrazole (B32481) structures. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 4-iodopyrazoles, this reaction enables the introduction of various aryl and heteroaryl groups at the C-4 position, a key step in the synthesis of complex molecules for medicinal chemistry and materials science. researchgate.netrsc.org The reaction typically involves a palladium catalyst, such as a palladium(II) salt with a phosphine (B1218219) ligand, and a base to activate the organoboron species.

Research on related 1-aryl-3-trifluoromethyl-4-iodopyrazoles has demonstrated that these compounds are convenient building blocks for creating more complex structures through Suzuki-Miyaura reactions. researchgate.net Similarly, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids has been shown to proceed efficiently using modern palladium precatalysts like XPhos Pd G2, highlighting the robustness of this method for functionalizing the pyrazole C-4 position. rsc.org It is anticipated that this compound would react similarly under these conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles This table presents data from analogous halogenated pyrazoles to illustrate the typical conditions for Suzuki-Miyaura coupling.

| Halopyrazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 95% | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 94% | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Toluene/H₂O | 85% | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole scaffold, creating linear rigidity and opening pathways to further chemical transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Studies on various N-protected 3-iodo- and 4-iodopyrazoles have successfully employed Sonogashira coupling to synthesize phenylethynyl pyrazole derivatives. arkat-usa.orgresearchgate.net For instance, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole has been shown to react with phenylacetylene (B144264) to yield the corresponding cross-coupling product in moderate yields. arkat-usa.org The general reactivity order for haloarenes in Sonogashira couplings (I > Br > Cl) makes this compound an ideal candidate for this transformation. researchgate.net

Table 2: Examples of Sonogashira Coupling with Iodopyrazole Derivatives This table shows results from studies on analogous iodopyrazole compounds to demonstrate the feasibility and conditions of the Sonogashira reaction.

| Iodopyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 58% | arkat-usa.orgresearchgate.net |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80% (disubstituted) | arkat-usa.orgresearchgate.net |

| 1-Aryl-3-CF₃-4-iodopyrazole | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 81% | researchgate.net |

The Heck-Mizoroki reaction provides a method for the direct alkenylation of aryl halides, forming a new carbon-carbon bond between the halide and an alkene. This reaction has been applied to 1-protected-4-iodo-1H-pyrazoles to synthesize 4-alkenyl-1H-pyrazoles. clockss.orgcrossref.org The process involves a palladium catalyst, a base, and often a phosphine or phosphite (B83602) ligand. Research has shown that using triethyl phosphite, P(OEt)₃, as a ligand can be particularly effective for this transformation with iodopyrazole substrates, leading to high yields of the desired C-4 alkenylated products. clockss.org The reaction is a reliable method for introducing vinyl groups, which can serve as handles for further synthetic manipulations.

While less common than the Suzuki or Sonogashira reactions for this scaffold, the Negishi coupling, which pairs an organohalide with an organozinc reagent, represents another potential pathway for functionalizing this compound. This method is known for its high functional group tolerance. Although specific examples with this compound are not prominent in the literature, studies on other halogenated pyrazoles, such as 4-halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, have successfully utilized Negishi coupling. researchgate.net

Furthermore, the iodine at the C-4 position can be used to form other organometallic intermediates. For example, 4-iodopyrazoles can be converted into Grignard reagents through reaction with alkyl magnesium bromides, which can then be trapped with various electrophiles to introduce new functional groups. arkat-usa.org

Nucleophilic Substitution Reactions at the Iodine Atom

Direct nucleophilic substitution of the iodine atom on the pyrazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, under certain conditions, particularly with copper catalysis, such transformations can be achieved. For instance, CuI-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been developed to form 4-alkoxypyrazoles. mdpi.com This method typically requires a copper(I) source, a ligand such as a substituted phenanthroline, and a base, often under microwave irradiation to drive the reaction. mdpi.com This approach allows for the formation of C-O bonds at the C-4 position, providing access to a different class of substituted pyrazoles compared to the C-C bonds formed via palladium catalysis.

Electrophilic Aromatic Substitution on the Pyrazole Ring of this compound

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the pyrazole system, the C-4 position is generally the most susceptible to electrophilic attack. researchgate.net The synthesis of this compound itself is typically achieved through the direct iodination of the corresponding 1,5-diethyl-1H-pyrazole using an electrophilic iodine source, such as molecular iodine, often in the presence of a base or an oxidizing agent. metu.edu.tr

Once the iodine atom is installed, the pyrazole ring becomes significantly deactivated towards further electrophilic substitution due to the electron-withdrawing inductive effect of the halogen. Therefore, subsequent electrophilic aromatic substitution on the this compound ring is expected to be difficult and would require harsh reaction conditions. Any such reaction would likely be directed to the remaining unsubstituted position, if sterically accessible, but is not a commonly employed synthetic strategy for this class of compounds.

Computational and Theoretical Investigations of 1,5 Diethyl 4 Iodo 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT) for Structural Prediction and Electronic Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and understanding the electronic landscape of molecules like 1,5-diethyl-4-iodo-1H-pyrazole. Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. rsc.orgmdpi.com

These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, DFT studies have been used to obtain molecular structures that correlate well with experimental data from X-ray crystallography. researchgate.netmdpi.com Beyond structural prediction, these methods elucidate key electronic properties. Natural Bond Orbital (NBO) analysis reveals charge distribution across the molecule and identifies stabilizing hyperconjugative interactions. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic excitation properties and kinetic stability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. researchgate.net Furthermore, Fukui functions can be computed to predict local reactivity and identify which atoms are more susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Representative Predicted Properties of a Substituted Pyrazole Using DFT This table is a composite based on typical findings for pyrazole derivatives and does not represent direct calculations for this compound.

| Property | Description | Typical Calculated Value/Finding | Source |

| Optimized Geometry | Prediction of bond lengths and angles. | Pyrazole ring planarity with substituent orientation. | researchgate.net |

| HOMO-LUMO Gap | Energy difference between frontier orbitals, indicating reactivity. | ~4-6 eV | researchgate.net |

| NBO Charges | Calculated atomic charges indicating charge distribution. | Pyridine-like N is more negative than pyrrole-like N. | researchgate.net |

| Dipole Moment | Measure of molecular polarity. | Varies significantly with substituent nature. | researchgate.net |

| Vibrational Frequencies | Predicted IR and Raman spectra for structural confirmation. | Frequencies assigned to specific bond stretches/bends. | researchgate.net |

**4.2. Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

The synthesis of a specifically substituted pyrazole, such as this compound, involves navigating potential regioselectivity issues. Transition state (TS) analysis is crucial for understanding and predicting these outcomes. Computational methods can locate the geometry of the transition state—the highest energy point along a reaction coordinate. A true TS is confirmed by frequency calculations, which should yield one and only one imaginary frequency corresponding to the motion along the reaction path. wuxiapptec.com

For instance, in the N-alkylation of a pyrazole, calculations can determine the TS structures for attack at the N1 versus the N2 position. wuxiapptec.com Studies on similar systems have shown that factors like intramolecular hydrogen bonding or steric hindrance in the transition state can dramatically influence which isomer is formed. wuxiapptec.com Similarly, in cycloaddition reactions to form the pyrazole ring, DFT analysis of the transition states can predict which regioisomer will be the most stable and kinetically favored product. rsc.org The study of proton transfer reactions in pyrazole clusters has also revealed that substituents can systematically alter the TS, in some cases leading to a flat, plateau-like transition region between a concerted and a stepwise mechanism. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. These profiles, often visualized as reaction coordinate diagrams, map the energy changes throughout a chemical transformation. researchgate.net

A key application is comparing the activation energies (ΔE‡ or ΔG‡) of competing reaction pathways. For example, in the alkylation of a pyrazole, a difference of just a few kcal/mol in the activation energies for N1 versus N2 attack can lead to the exclusive formation of one product over the other. wuxiapptec.com A computational study on pyrazole alkylation with N-methyl chloroacetamide found activation energies of 18.0 kcal/mol for N1 alkylation and 15.0 kcal/mol for N2 alkylation, correctly predicting the observed N2 selectivity. wuxiapptec.com The analysis of the Intrinsic Reaction Coordinate (IRC) connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the transformation being studied. researchgate.net

Table 2: Example of Calculated Activation Energies for Competing Pyrazole Alkylation Data is illustrative, based on a published study of a pyrazole analogue. wuxiapptec.com

| Reaction Pathway | Alkylating Agent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| N1 Alkylation | CH₃Br | 6.4 | Favored |

| N2 Alkylation | CH₃Br | 9.4 | Disfavored |

| N1 Alkylation | N-methyl chloroacetamide | 18.0 | Disfavored |

| N2 Alkylation | N-methyl chloroacetamide | 15.0 | Favored |

Conformational Analysis and Tautomerism Studies of this compound Analogues

For N-unsubstituted pyrazoles, annular tautomerism is a key structural feature where the proton on the nitrogen can migrate between the N1 and N2 positions. mdpi.com Computational studies, particularly using DFT, have been essential in understanding the factors that govern this equilibrium. nih.govnih.gov Research has shown that the relative stability of tautomers is influenced by the electronic nature of substituents, solvent effects, and the potential for intra- and intermolecular hydrogen bonding. mdpi.comnih.gov DFT calculations on a large library of pyrazoles established that electron-donating groups generally favor occupation at the C3 position. mdpi.com

Table 3: Factors Influencing Tautomeric Equilibrium in N-Unsubstituted Pyrazole Analogues

| Factor | Influence on Tautomerism | Computational Finding | Source |

| Substituent Position | Electronic nature (donating/withdrawing) of substituents at C3, C4, and C5. | Electron-donating groups tend to prefer the C3 position. | mdpi.com |

| Solvent | Polarity and hydrogen-bonding capacity of the solvent. | Water molecules can assist in proton transfer, lowering the energy barrier between tautomers. nih.gov | nih.gov |

| Intramolecular H-Bonds | Formation of hydrogen bonds between a substituent and the pyrazole N-H. | Can stabilize an otherwise less favorable tautomer. mdpi.com | mdpi.com |

| Aromaticity | The relative aromaticity of the two tautomeric forms. | The system prefers the tautomer that maximizes the aromaticity of the pyrazole ring. nih.gov | nih.gov |

Computational Screening for Ligand Design and Binding Interaction Prediction (excluding clinical efficacy)

The pyrazole scaffold is a privileged structure in medicinal chemistry, and computational techniques are pivotal in designing and screening pyrazole-based ligands for biological targets. connectjournals.com Structure-based virtual screening (SBVS) is a common approach where a library of compounds, which could include derivatives of this compound, is evaluated for its potential to bind to a specific protein receptor. mdpi.comnih.gov

The process typically begins with molecular docking, where computer algorithms predict the preferred binding pose and affinity (often expressed as a binding energy in kcal/mol) of a ligand within the target's binding site. nih.gov Compounds with high predicted affinity and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) are selected for further analysis. mdpi.comacs.org

Following docking, molecular dynamics (MD) simulations are often performed on the most promising protein-ligand complexes. MD simulations model the movement of atoms over time, providing insights into the stability and dynamics of the binding interaction in a simulated physiological environment. mdpi.comnih.gov Analyses of the MD trajectory, such as calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), help assess the stability of the complex. mdpi.com Advanced calculations like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to refine binding free energy predictions. nih.gov

Table 4: Typical Workflow for Computational Screening of Pyrazole Derivatives

| Step | Technique | Purpose | Example Metric/Output | Source |

| 1. Target Preparation | Protein structure refinement | Prepare the 3D structure of the biological target for docking. | Receptor grid file | nih.gov |

| 2. Ligand Library Creation | 3D structure generation | Create a database of pyrazole derivatives to be screened. | 3D conformers of ligands | mdpi.com |

| 3. Molecular Docking | Structure-based virtual screening | Predict binding pose and rank ligands based on affinity. | Binding affinity (-10.4 kcal/mol) | mdpi.com |

| 4. Hit Selection | Filtering based on score and interactions | Select the most promising candidates for further study. | List of top-ranked compounds | nih.gov |

| 5. Molecular Dynamics | MD Simulation | Assess the stability of the protein-ligand complex over time. | RMSD plot, Protein-ligand contact maps | mdpi.com |

| 6. Binding Free Energy | MM/GBSA or MM/PBSA | Refine the prediction of binding affinity. | ΔG_bind (kcal/mol) | nih.gov |

Applications of 1,5 Diethyl 4 Iodo 1h Pyrazole As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Architectures

The true synthetic value of 1,5-Diethyl-4-iodo-1H-pyrazole lies in the reactivity of its carbon-iodine bond. The iodine atom at the 4-position of the pyrazole (B372694) ring makes the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, transforming the initial pyrazole into more elaborate structures. arkat-usa.org

This reactivity enables chemists to use this compound as a foundational scaffold, selectively introducing a wide range of functional groups and molecular fragments at the 4-position. Consequently, it is a key intermediate in the synthesis of polysubstituted pyrazoles and fused heterocyclic systems, which are prominent motifs in many biologically active compounds and functional materials. arkat-usa.orgnih.gov The ethyl groups at the 1- and 5-positions provide steric and electronic influence while also enhancing the solubility of the molecule and its derivatives in organic solvents.

Several powerful cross-coupling methodologies can be applied to this compound, making it a versatile tool for creating molecular diversity. These reactions are fundamental to modern synthetic chemistry and have been successfully applied to other 4-iodopyrazole (B32481) systems. clockss.orgresearchgate.netresearchgate.net

Table 1: Key Cross-Coupling Reactions Utilizing 4-Iodopyrazole Scaffolds

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | C-C (Aryl, Heteroaryl, Alkyl) | Palladium(0) complexes |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Palladium(0) and Copper(I) |

| Heck-Mizoroki Reaction | Alkenes | C-C (Alkenyl) | Palladium(0) complexes |

| Buchwald-Hartwig Amination | Amines | C-N | Palladium(0) complexes |

| Negishi Coupling | Organozinc Reagents | C-C (Aryl, Alkyl) | Palladium(0) or Nickel(0) |

These reactions demonstrate the extensive synthetic possibilities that begin with this compound, allowing it to serve as a linchpin in the assembly of complex heterocyclic architectures.

Integration into Functional Materials and Advanced Organic Frameworks

The pyrazole nucleus is a highly versatile ligand in coordination chemistry and a valuable component in the design of functional materials. acs.org While this compound itself is not typically a coordinating ligand, its utility as a synthetic precursor allows for its integration into advanced materials after chemical modification.

Through cross-coupling reactions, functional groups capable of coordinating to metal ions, such as pyridyl or carboxylate moieties, can be introduced at the 4-position. This transforms the pyrazole derivative into a custom-designed ligand for the construction of sophisticated supramolecular structures, including coordination polymers and Metal-Organic Frameworks (MOFs). acs.orgmdpi.com For instance, research on the closely related 3,5-diethyl-4-(4-pyridyl)-pyrazole has shown its ability to form trinuclear copper(I) pyrazolate polymers that exhibit interesting phosphorescent properties. acs.org The resulting materials can possess high thermal stability and unique photophysical characteristics, making them suitable for applications in sensing, catalysis, or as luminescent materials. acs.orgmdpi.com

Role in Agrochemical Research and Development (synthetic utility, not product efficacy)

The pyrazole scaffold is a well-established "privileged structure" in the agrochemical industry, appearing in numerous commercial herbicides, insecticides, and fungicides. researchgate.netmdpi.comglobalresearchonline.net The synthetic utility of this compound in this field is significant, as it provides a reliable route to novel pyrazole-containing compounds for biological screening. lookchem.com

The primary role of this building block is to facilitate the rapid generation of chemical libraries with diverse substituents at the 4-position. Agrochemical research programs often rely on creating a large number of structural analogs of a lead compound to optimize activity, selectivity, and environmental profile. The reactivity of the iodo group in this compound is ideal for this purpose, allowing for the systematic introduction of various aryl, heteroaryl, alkyl, and other functional groups through the robust cross-coupling reactions mentioned previously. researchgate.net

This diversity-oriented approach enables researchers to explore the structure-activity relationships (SAR) of new classes of potential agrochemicals. By using this compound, chemists can efficiently synthesize a wide array of derivatives for testing without needing to develop a new synthetic route for each individual target molecule. researchgate.netlookchem.com

Application in Chemical Biology: Design of Molecular Probes and Target-Binding Ligands

In the realm of chemical biology and medicinal chemistry, this compound provides a valuable scaffold for the design and synthesis of molecules intended to interact with biological targets such as enzymes and receptors. mdpi.com The pyrazole core is a bio-isostere for other aromatic rings and is found in many pharmacologically active agents. globalresearchonline.net

The structure of this compound offers three key points for modification, providing a three-dimensional framework that can be tailored to fit into specific protein binding pockets:

The N-1 ethyl group can be modified to explore interactions with specific regions of a target protein or to attach linkers for creating more complex molecules like molecular probes or Proteolysis Targeting Chimeras (PROTACs). jst.go.jpsigmaaldrich.com

The C-5 ethyl group provides steric bulk that can be crucial for achieving selective binding to a target. nih.gov

The C-4 iodo group acts as a versatile chemical handle for introducing a wide array of functionalities via cross-coupling, allowing for the exploration of different substituents to optimize binding affinity and selectivity. nih.govlu.se

This synthetic tractability allows chemists to use this compound as a starting point for creating focused libraries of compounds aimed at a specific biological target. For example, derivatives can be designed as inhibitors of enzymes like kinases or cytochromes, or as ligands for nuclear receptors. nih.gov The ability to systematically modify the structure is crucial for developing potent and selective molecular probes to study biological processes and for the initial stages of drug discovery.

Coordination Chemistry of 1,5 Diethyl 4 Iodo 1h Pyrazole Derivatives

1,5-Diethyl-4-iodo-1H-pyrazole as a Ligand in Metal Complexation

Pyrazoles are well-regarded for their ability to form stable complexes with a wide array of transition metals. researchgate.net They can act as building blocks for more complex chemical structures, including coordination compounds. The reactivity of this compound is significantly shaped by its substituents. The iodine atom at the C4 position can be replaced through substitution reactions, allowing for further functionalization, while the ethyl groups influence the ligand's steric profile and solubility. The presence of these functional groups suggests that the molecule can form stable complexes with various metal ions, a behavior well-documented for the broader pyrazole (B372694) family.

Pyrazole ligands can coordinate to metal centers in several ways, most commonly as neutral monodentate ligands or as anionic bridging pyrazolate ligands. researchgate.net In its neutral form, a pyrazole typically coordinates through its sp²-hybridized pyridine-like nitrogen atom (N2). For this compound, the presence of an ethyl group on the N1 nitrogen atom precludes the deprotonation that is necessary to form a bridging pyrazolate. Consequently, it is expected to function primarily as a monodentate ligand , coordinating to a metal center via the N2 donor atom.

While coordination through the nitrogen atom is primary, the iodine substituent at the C4 position could potentially engage in secondary interactions. Halogen atoms on organic ligands are known to participate in halogen bonding with other atoms in the coordination sphere, which could influence the supramolecular assembly of the resulting complexes. nih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orguninsubria.it Pyrazole-based ligands are frequently employed as linkers in the design of these materials due to their robust coordination behavior and the geometric predictability they offer. nih.govmdpi.com Dicarboxylic derivatives of bis(pyrazole)s, for example, have been noted as effective building blocks for MOFs. nih.gov

Although there are no specific reports on the use of this compound in MOF synthesis, its structure possesses features relevant to the design of such materials. As a monodentate ligand, it could serve as a terminal or "capping" ligand, modifying the pore environment or surface properties of a framework. Furthermore, the C4-iodo group offers a site for post-synthetic modification, where the iodine atom could be replaced in a pre-constructed framework to introduce new functionalities. The ethyl groups would also influence the hydrophobicity and porosity of any resulting framework.

Electronic and Steric Effects of Diethyl and Iodo Substituents on Coordination Behavior

The coordination behavior of a pyrazole ligand is finely tuned by the electronic and steric nature of its substituents. nih.gov These effects can alter the electron density at the coordinating nitrogen atom and impose steric constraints that dictate the geometry of the resulting metal complex.

Steric Effects : The ethyl group at the C5 position, adjacent to the coordinating N2 atom, introduces significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, potentially favoring complexes with lower coordination numbers or specific ligand arrangements to minimize steric clashes. Studies on other bulky pyrazole ligands have shown that such steric properties can be leveraged to fine-tune the catalytic activity of their metal complexes. researchgate.net

Catalytic Applications of Metal-1,5-Diethyl-4-iodo-1H-pyrazole Complexes

Metal complexes containing pyrazole ligands have emerged as effective catalysts for a variety of organic transformations, including important carbon-carbon bond-forming reactions. researchgate.net The ability to modify the pyrazole ring with different substituents allows for the precise tuning of the catalyst's activity and selectivity. nih.gov

The structure of this compound makes its metal complexes potentially suitable for several catalytic applications. The C-I bond is a common reactive handle in cross-coupling reactions, suggesting that the ligand itself could be a substrate or that its metal complexes could catalyze such transformations.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often in solution. Pyrazole-based metal complexes, particularly of palladium, are known to catalyze Suzuki-Miyaura and other cross-coupling reactions. unive.it While no specific studies detail the use of this compound complexes in homogeneous catalysis, it is plausible that palladium or nickel complexes bearing this ligand could exhibit catalytic activity. The combination of steric bulk from the ethyl groups and the electronic properties imparted by the iodo substituent would be critical in modulating the efficiency of the catalytic cycle, including the key steps of oxidative addition and reductive elimination.

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages such as easy separation and reusability. rsc.org A common strategy involves immobilizing a metal complex onto a solid support. Research has demonstrated the successful use of silica-supported palladium complexes for the alkoxycarbonylation of 4-iodopyrazoles. rsc.org In these systems, the iodopyrazole is the substrate that undergoes carbonylation to form a pyrazole-4-carboxylate, a valuable unit in biologically active molecules. rsc.org

This precedent strongly suggests that metal complexes involving this compound could be adapted for heterogeneous catalysis. The ligand could be anchored to a support material, or its metal complexes could be used to catalyze reactions involving the C-I bond, similar to the carbonylation of other 4-iodopyrazoles. The table below shows representative data for the heterogeneous catalysis of a related compound, 4-iodo-1H-pyrazole, illustrating the potential for such reactions.

Table 1: Alkoxycarbonylation of Heteroaryl Iodides using a Silica-Supported Palladium Catalyst Data extracted from a study on various heteroaryl iodides, including 4-iodo-1H-pyrazole, to illustrate the catalytic potential. rsc.org

| Entry | Substrate | Alcohol (R¹OH) | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| 1 | 3-Iodopyridine | MeOH | Methyl nicotinate | 99 | 1.5 |

| 2 | 2-Iodothiophene | MeOH | Methyl 2-thiophenecarboxylate | 96 | 1.5 |

| 3 | 4-Iodo-1H-pyrazole | MeOH | Methyl 1H-pyrazole-4-carboxylate | 87 | 4 |

| 4 | 4-Iodo-1,5-dimethyl-1H-pyrazole | EtOH | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 90 | 4 |

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular skeleton, atom connectivity, and electronic environment.

For 1,5-diethyl-4-iodo-1H-pyrazole, ¹H NMR is expected to show a distinct set of signals corresponding to the two ethyl groups and the lone proton on the pyrazole (B372694) ring. The N1-ethyl group's methylene (B1212753) protons would appear as a quartet coupled to its methyl triplet. Similarly, the C5-ethyl group would present its own quartet and triplet. The single proton at the C3 position of the pyrazole ring would appear as a singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show signals for the four distinct carbons of the two ethyl groups and the three carbons of the pyrazole ring. The substitution of iodine at the C4 position significantly influences its chemical shift. In related 4-halopyrazoles, the C4 carbon signal is shifted considerably upfield compared to the non-halogenated parent compound; for iodinated pyrazoles, this shift can be to approximately 62.0–63.4 ppm. mdpi.com Advanced techniques like HSQC and HMBC would be used to correlate the proton and carbon signals, confirming the precise assignment of each atom within the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H3 | ~7.5 s (1H) | ~146.0 |

| C4 | - | ~63.0 |

| C5 | - | ~144.0 |

| N1-CH₂ | ~4.1 q (2H) | ~45.0 |

| N1-CH₃ | ~1.4 t (3H) | ~15.0 |

| C5-CH₂ | ~2.7 q (2H) | ~22.0 |

| C5-CH₃ | ~1.3 t (3H) | ~14.0 |

s = singlet, t = triplet, q = quartet. Chemical shifts (δ) are in ppm.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. The analysis would reveal the planarity of the pyrazole ring and the orientation of the ethyl substituents. Unlike the parent 4-iodo-1H-pyrazole which forms hydrogen-bonded catemeric chains, the N1-ethyl group in this compound prevents such classical hydrogen bonding. mdpi.com Instead, the crystal packing would be dictated by weaker van der Waals forces and potential halogen bonding interactions involving the iodine atom. The crystallographic data is indispensable for understanding the molecule's solid-state conformation and supramolecular chemistry.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₁IN₂ |

| Formula Weight | 250.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1040 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and gaining structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For this compound (C₇H₁₁IN₂), HRMS would show a molecular ion peak [M]⁺˙ or protonated molecule [M+H]⁺ corresponding to the exact calculated mass (Monoisotopic mass: 249.9967 g/mol ). nih.gov The spectrum would also exhibit a characteristic isotopic pattern due to the presence of iodine. Common fragmentation pathways for substituted pyrazoles include the loss of substituents. Expected fragments for this compound would include ions corresponding to the loss of an ethyl group ([M-C₂H₅]⁺), the iodine atom ([M-I]⁺), or other combinations, providing further corroboration of the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₇H₁₂IN₂⁺ | 251.0040 | Protonated molecular ion |

| [M+Na]⁺ | C₇H₁₁IN₂Na⁺ | 272.9859 | Sodium adduct |

| [M-C₂H₅]⁺ | C₅H₆IN₂⁺ | 220.9598 | Loss of an ethyl group |

| [C₇H₁₁N₂]⁺ | C₇H₁₁N₂⁺ | 123.0917 | Loss of iodine radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display several key bands. Aliphatic C-H stretching vibrations from the ethyl groups are expected in the 2850-3000 cm⁻¹ region. mdpi.com The C-H stretching of the lone proton on the pyrazole ring would appear at a higher frequency, typically above 3100 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain characteristic stretching vibrations of the C=N and C=C bonds within the pyrazole ring. mdpi.com C-H bending and rocking modes for the ethyl groups would be visible in the fingerprint region (< 1400 cm⁻¹). While the C-I stretch is often weak and occurs at low frequencies (< 600 cm⁻¹), its presence can sometimes be observed in the Raman spectrum. rsc.org

Table 4: Predicted Key Vibrational Bands (IR/Raman)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3120 | ν(C-H) | Pyrazole ring C-H stretch |

| 2850-3000 | ν(C-H) | Aliphatic C-H stretches (ethyl groups) |

| ~1550 | ν(C=N) | Pyrazole ring stretch |

| ~1460 | δ(CH₂) | Methylene scissoring (ethyl groups) |

| ~1380 | δ(CH₃) | Methyl symmetric bending (ethyl groups) |

| < 600 | ν(C-I) | Carbon-Iodine stretch |

ν = stretching, δ = bending

Advanced Chromatographic Techniques (e.g., HPLC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating components in a mixture, making it indispensable for assessing the purity of a final product and for monitoring the progress of a chemical reaction. metu.edu.tr Coupling HPLC with a mass spectrometer (HPLC-MS) provides an exceptionally powerful analytical combination.

In the context of this compound, a reverse-phase HPLC method would be developed to separate the target compound from any unreacted starting materials (e.g., 1,5-diethyl-1H-pyrazole), reagents (e.g., molecular iodine), and potential side-products. rsc.org The purity of a synthesized batch would be determined by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram. During synthesis, HPLC-MS can be used to track the disappearance of starting materials and the appearance of the product over time, allowing for reaction optimization. acs.org The mass spectrometer detector confirms the identity of the peak corresponding to the desired product by its mass-to-charge ratio.

Table 5: Example HPLC Method and Purity Analysis

| Parameter | Condition / Result |

| HPLC System | |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or ESI-MS |

| Analysis Result | |

| Retention Time (t_R) | ~5.8 min |

| Purity (by UV area %) | >99% |

| MS Confirmation (m/z) | 251.0 [M+H]⁺ |

Future Directions and Emerging Research Avenues for 1,5 Diethyl 4 Iodo 1h Pyrazole

Development of Novel Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a fertile ground for the application of pyrazole (B372694) derivatives. While research on 1,5-Diethyl-4-iodo-1H-pyrazole as an organocatalyst is still in its nascent stages, the inherent properties of the pyrazole ring suggest significant potential. Pyrazoles have been shown to act as efficient bifunctional organocatalysts, for instance, in the carboxylation of alkynes with CO2. rsc.org The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating the activation of substrates.

The introduction of an iodo-group at the 4-position of the pyrazole ring, as in this compound, could lead to unique catalytic activities. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the stereochemical outcome of a reaction. mdpi.com Furthermore, the development of chiral pyrazole derivatives is a burgeoning area of research, with the potential to create highly enantioselective organocatalysts. nih.gov Combining the principles of organocatalysis with iodine catalysis could lead to novel one-pot sequential catalytic strategies for the synthesis of complex chiral molecules. nih.gov

Future research in this area could focus on:

Asymmetric Catalysis: Designing and synthesizing chiral derivatives of this compound to be used as catalysts in stereoselective transformations.

Tandem Reactions: Exploring the use of this compound in one-pot, multi-component reactions to construct complex molecular architectures efficiently. mdpi.com

Mechanistic Studies: Investigating the precise role of the iodo-substituent and the pyrazole core in the catalytic cycle to enable the rational design of more efficient catalysts.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for this compound. The ability of pyrazoles to form various hydrogen-bonding motifs, such as dimers, trimers, and catemers, makes them excellent building blocks for self-assembling systems. researchgate.net The presence of the iodine atom introduces the possibility of halogen bonding, which can act as a directional force in the assembly process, complementing the hydrogen bonding capabilities of the pyrazole ring. mdpi.com

Future research directions include:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control the formation of specific supramolecular architectures.

Functional Materials: Developing materials with interesting optical, electronic, or porous properties based on the self-assembly of this compound.

Host-Guest Chemistry: Investigating the potential of self-assembled structures of this compound to act as hosts for small molecules or ions.

Exploration of Photoredox Catalysis in Pyrazole Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net This methodology has been successfully applied to the synthesis and functionalization of pyrazoles, offering mild reaction conditions and high selectivity. mdpi.comorganic-chemistry.orgmdpi.com For instance, photoredox-catalyzed cycloaddition reactions have been developed for the regioselective synthesis of 1,4-disubstituted pyrazoles. mdpi.commdpi.com

The iodo-substituent in this compound makes it an ideal candidate for photoredox-catalyzed functionalization reactions. The carbon-iodine bond can be readily activated under photoredox conditions, allowing for the introduction of a wide range of functional groups at the 4-position. This opens up avenues for the late-stage modification of the pyrazole scaffold, providing access to a diverse library of derivatives.

Key areas for future investigation are:

C-H Functionalization: Developing photoredox methods for the direct functionalization of the C-H bonds of the ethyl groups or the pyrazole ring itself.

Cross-Coupling Reactions: Utilizing photoredox catalysis to facilitate cross-coupling reactions at the 4-position, such as Sonogashira, Suzuki, and Heck couplings. clockss.org

Novel Pyrazole Synthesis: Exploring new photoredox-mediated pathways for the synthesis of the this compound core from simple starting materials.

Bio-conjugation Strategies Utilizing the Iodo Moiety

The development of efficient and selective methods for the chemical modification of biomolecules, known as bioconjugation, is crucial for various applications in chemical biology and medicine. The iodoacetyl group is a well-established reactive handle for the selective modification of sulfhydryl groups in proteins, forming stable thioether linkages. thermofisher.com The iodo-substituent in this compound presents a similar opportunity for the development of novel bioconjugation strategies.

While direct reaction with thiols is possible, the reactivity of the iodo-group on the pyrazole ring can be tuned by the electronic properties of the ring and the surrounding substituents. This allows for the design of pyrazole-based bioconjugation reagents with specific reactivity profiles. Furthermore, the pyrazole core itself can be functionalized to incorporate other functionalities, such as fluorescent dyes or affinity tags, creating multifunctional bioprobes.

Future research in this area could involve:

Development of Pyrazole-Based Linkers: Designing and synthesizing linkers based on the this compound scaffold for attaching drugs or imaging agents to antibodies or other biomolecules.

Site-Specific Protein Modification: Exploring the use of this compound for the targeted modification of specific amino acid residues in proteins beyond cysteine.

Cellular Imaging and Sensing: Creating fluorescent probes based on this pyrazole derivative for the detection and visualization of specific biological processes.

Computational Design of Advanced this compound Derivatives for Specific Chemical Functions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. eurasianjournals.com Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide valuable insights into the structure, reactivity, and interaction of pyrazole derivatives. eurasianjournals.commdpi.comnih.gov

For this compound, computational methods can be employed to:

Predict Reactivity and Selectivity: Guide the development of new synthetic methodologies by predicting the most likely sites of reaction and the stereochemical outcome.

Design Novel Catalysts: In silico design of chiral derivatives with optimized geometries for specific catalytic applications. acs.org

Model Supramolecular Assemblies: Predict the self-assembly behavior of the molecule and the properties of the resulting supramolecular structures.

Screen for Biological Activity: Virtually screen libraries of derivatives against biological targets to identify potential drug candidates. nih.gov

By integrating computational design with experimental synthesis and testing, the development of advanced this compound derivatives with tailored chemical functions can be significantly accelerated. This synergistic approach holds the key to unlocking the full potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.